3-[5-Amino-3-(4-chlorophenyl)pyrazolyl]thiolane-1,1-dione
Description
3-[5-Amino-3-(4-chlorophenyl)pyrazolyl]thiolane-1,1-dione is a heterocyclic compound featuring a pyrazole core substituted with a 4-chlorophenyl group at position 3 and a 5-amino group. The pyrazole ring is fused to a thiolane-1,1-dione moiety, a sulfur-containing cyclic sulfone. This structure combines electron-withdrawing (chlorophenyl, sulfone) and electron-donating (amino) groups, which may influence its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-(1,1-dioxothiolan-3-yl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c14-10-3-1-9(2-4-10)12-7-13(15)17(16-12)11-5-6-20(18,19)8-11/h1-4,7,11H,5-6,8,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUFSATWWRPCCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-Amino-3-(4-chlorophenyl)pyrazolyl]thiolane-1,1-dione typically involves the reaction of 5-amino-3-(4-chlorophenyl)pyrazole with thiolane-1,1-dione under specific conditions. The reaction may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a solvent like dimethyl sulfoxide or ethanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[5-Amino-3-(4-chlorophenyl)pyrazolyl]thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The thiolane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the pyrazole ring can be reduced to an amino group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-[5-Amino-3-(4-chlorophenyl)pyrazolyl]thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[5-Amino-3-(4-chlorophenyl)pyrazolyl]thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features
The compound shares structural motifs with several classes of pyrazole derivatives:
- Core Pyrazole Ring: Common in compounds like 5-amino-3-phenyl-1H-pyrazole () and pesticide agents such as fipronil ().
- 4-Chlorophenyl Group : Found in ’s azo-pyrazole derivatives and ’s (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, where the chloro group enhances lipophilicity and stabilizes aromatic interactions .
- Sulfur-Containing Moieties : The thiolane-1,1-dione group distinguishes it from sulfinyl (e.g., fipronil) or thiophene-containing analogs ().
Table 1: Structural Comparison of Pyrazole Derivatives
Physicochemical Properties
- Melting Points : Pyrazole derivatives with rigid substituents (e.g., compound 7b, mp >300°C) exhibit high thermal stability, likely due to aromatic stacking. The thiolane-1,1-dione group may lower the target compound’s mp compared to fully aromatic analogs .
- Spectroscopic Profiles: IR: Amino groups (~3300 cm⁻¹) and sulfones (~1300–1150 cm⁻¹) are key markers (). NMR: The 4-chlorophenyl group would resonate at δ 7.3–7.6 (aromatic H), similar to ’s compounds .
Table 3: Spectroscopic Data for Selected Compounds
Biological Activity
3-[5-Amino-3-(4-chlorophenyl)pyrazolyl]thiolane-1,1-dione is a heterocyclic compound notable for its unique structural features, including a pyrazole ring substituted with an amino group and a chlorophenyl group, along with a thiolane-1,1-dione moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The synthesis of this compound typically involves the reaction of 5-amino-3-(4-chlorophenyl)pyrazole with thiolane-1,1-dione under specific conditions. Common reagents include sodium hydroxide or potassium carbonate as bases, with solvents such as dimethyl sulfoxide (DMSO) or ethanol used at elevated temperatures to facilitate the reaction .
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. In vitro studies have shown that certain pyrazole derivatives display potent activity against various pathogens. For example, specific derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. These findings suggest that this compound may share similar antimicrobial properties .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | S. aureus |
| 7b | 0.25 | S. epidermidis |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. For instance, certain compounds have shown IC50 values in the low micromolar range against various cancer cell lines, indicating their effectiveness as anticancer agents. Notably, one derivative exhibited IC50 values ranging from 0.08 to 12.07 mM and was identified as a potent inhibitor of tubulin polymerization . This suggests that this compound could also possess similar anticancer properties.
| Compound | IC50 (mM) | Cancer Cell Line |
|---|---|---|
| Compound 5 | 0.08 - 12.07 | Various |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer activities, this compound has been explored for its anti-inflammatory properties. Some pyrazole derivatives have demonstrated significant anti-inflammatory effects comparable to standard treatments like diclofenac sodium . The structure-activity relationship (SAR) studies suggest that modifications in the pyrazole structure can enhance anti-inflammatory efficacy.
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or modulate receptor functions through competitive inhibition or allosteric mechanisms .
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A study evaluated various pyrazole derivatives against resistant strains of bacteria and found that some exhibited remarkable bactericidal activity.
- Anticancer Research : Clinical trials involving pyrazole derivatives showed promise in treating specific types of cancer, particularly those resistant to conventional therapies.
Q & A
Q. What are the established synthetic routes for 3-[5-Amino-3-(4-chlorophenyl)pyrazolyl]thiolane-1,1-dione?
The synthesis typically involves two stages: (1) constructing the pyrazole core and (2) introducing the thiolane-1,1-dione moiety. For the pyrazole segment, tert-butoxide-assisted C-(C=O) coupling between esters and hydrazines is effective, yielding 5-amino-3-(4-chlorophenyl)-1H-pyrazole (77% yield under reflux conditions) . The thiolane-1,1-dione group can be introduced via cyclization of thiosemicarbazides with chloroacetic acid in a DMF-acetic acid mixture, as demonstrated in analogous heterocyclic systems .
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
- NMR/IR : Key for confirming functional groups (e.g., NH at δ 4.04 ppm in DMSO-d, pyrazole C-H at δ 5.79 ppm) and carbonyl stretches (~1625 cm) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving torsional angles in the thiolane ring and pyrazole substituents .
Q. What physicochemical properties are experimentally documented for this compound?
Reported properties include a melting point of 168–170°C, LogP of 2.47 (indicating moderate lipophilicity), and PSA of 80.39 Ų (suggesting high polarity due to amino and sulfone groups) . These parameters guide solubility predictions and formulation strategies.
Advanced Research Questions
Q. How can synthetic yields be optimized for the pyrazole-thiolane coupling step?
Yield improvements require optimizing reaction conditions:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps .
- Catalyst screening : Base catalysts (e.g., NaOAc) improve thiolane ring formation efficiency .
- Temperature control : Reflux conditions (e.g., 80–100°C) balance reaction rate and byproduct suppression .
Q. How can discrepancies in spectroscopic data between batches be systematically addressed?
Contradictions often arise from:
- Polymorphism : Use differential scanning calorimetry (DSC) to identify crystalline forms affecting NMR/IR profiles.
- Byproduct interference : Employ HPLC-MS to detect impurities (e.g., unreacted pyrazole intermediates) .
- Solvent artifacts : Ensure complete solvent removal (e.g., acetic acid traces in DMF mixtures alter H NMR shifts) .
Q. What computational strategies predict the compound’s reactivity in biological systems?
- Docking studies : Model interactions with target proteins (e.g., kinases) using the pyrazole’s electron-rich aromatic system as a pharmacophore .
- MD simulations : Assess the stability of the thiolane-1,1-dione sulfone group in aqueous environments, leveraging PSA and LogP data .
Q. What experimental approaches resolve crystallization challenges for X-ray analysis?
- Solvent screening : Recrystallize from DMF-ethanol mixtures to obtain diffraction-quality crystals .
- Twinned data refinement : Use SHELXE for high-resolution data, particularly when sulfone groups induce twinning .
Methodological Notes
- Synthesis : Prioritize tert-butoxide-mediated coupling for pyrazole core fidelity .
- Characterization : Combine HRMS (for molecular ion confirmation) and C NMR (to resolve quaternary carbons in the thiolane ring) .
- Data Contradictions : Cross-validate batch-to-batch consistency using TGA (thermal stability) and PXRD (polymorph identification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
